RG7167
Description
RG7167 (also referred to as RO4987655 or CIF) is a selective MEK (mitogen-activated protein kinase kinase) inhibitor developed for oncology applications, particularly targeting tumors driven by dysregulated MAPK pathway signaling. Synthesized by Chugai Pharmaceuticals and investigated extensively by Hoffmann-La Roche, this compound inhibits MEK1/2, key components of the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in cancers such as melanoma and colorectal carcinoma .
Preclinical studies demonstrated that this compound suppresses ERK phosphorylation, thereby inhibiting tumor cell proliferation. Notably, this compound exhibits a unique mechanism of action: it activates the AKT pathway in BRAF wild-type cells by blocking ERK-dependent negative feedback loops, leading to pAKT induction. However, this effect is absent in BRAFV600E-mutant cells due to mTORC2 complex disruption, highlighting its context-dependent efficacy . As of 2014, this compound was in Phase I clinical trials for solid tumors, positioning it as an early-stage investigational agent .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
RG7167; RG 7167; RG-7167; CIF; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
RG7167 belongs to a class of ATP-noncompetitive MEK inhibitors. Below is a comparative analysis with other MEK inhibitors in development or approved as of 2014–2016:
Key MEK Inhibitors and Their Status
Mechanistic and Clinical Differences
- Feedback Loop Modulation : Unlike trametinib or cobimetinib, this compound uniquely induces AKT activation in BRAF wild-type cells, a double-edged sword that may promote resistance in some contexts .
- BRAF Mutation Selectivity : Trametinib and cobimetinib are effective in BRAF-mutant tumors, whereas this compound’s efficacy is blunted in BRAFV600E models due to mTORC2 dysfunction .
- Clinical Progress: Trametinib and cobimetinib advanced to late-stage trials due to robust monotherapy or combination activity, while this compound remained in Phase I, reflecting its narrower therapeutic window or unresolved toxicity concerns .
Research Findings and Implications
Preclinical Data on this compound
- Co-treatment with rapamycin reversed this compound-induced pAKT, confirming mTORC2’s role in this feedback mechanism .
Clinical Potential and Limitations
- This compound’s dual modulation of MEK and AKT pathways may limit its utility in BRAF-mutant cancers but could be exploitable in RAS-driven tumors with intact mTORC2 signaling.
- Competitors like cobimetinib and MEK162 have broader applicability, as they avoid paradoxical pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
